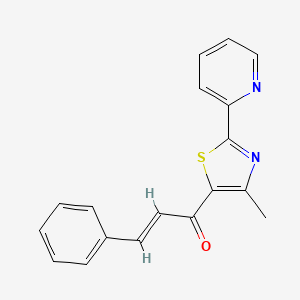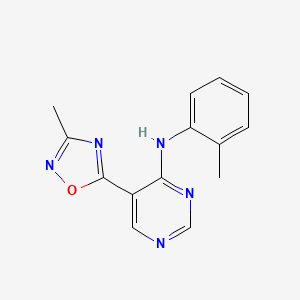
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidinyl amine-based kinase inhibitor that has shown promising results in various preclinical studies.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research has demonstrated that heterocyclic compounds, including those with oxadiazole and pyrimidine moieties, exhibit significant biological activities. For instance, oxadiazole derivatives have been identified with potential antimicrobial and anticandidal activities, suggesting that compounds with similar structures could serve as leads for the development of new antimicrobial agents (Kaplancıklı, 2011). Furthermore, these compounds have been explored for their anticancer properties, indicating their potential in cancer therapy research (Abdo & Kamel, 2015).
Antioxidant Activity
The synthesis of heterocyclic compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, and their evaluation for antioxidant activity, have shown significant radical scavenging activities. This suggests that structurally similar compounds might also exhibit antioxidant properties, which could be beneficial in the development of new antioxidant agents (Kotaiah et al., 2012).
Corrosion Inhibition
Heterocyclic compounds have been studied for their corrosion inhibition properties on different metal surfaces in corrosive environments. For example, derivatives of pyrazolo[3,4-d]pyrimidine were investigated for their corrosion inhibition efficiency, highlighting the potential of similar compounds in protecting metals against corrosion (Abdel Hameed et al., 2020).
properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALOUGFSYHTBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)
![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)
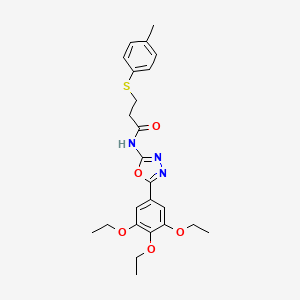
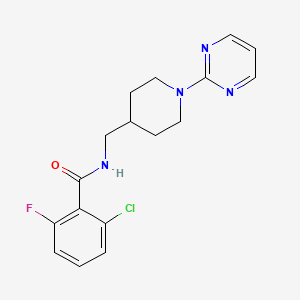
![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
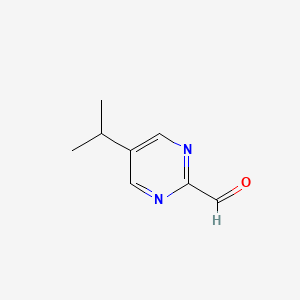

![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)
